molecular formula C11H16BrN3O2 B2871572 tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1250998-21-0

tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2871572
CAS No.: 1250998-21-0
M. Wt: 302.172
InChI Key: HGPLEIGGSVUWAZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-9(12)13-15/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLEIGGSVUWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250998-21-0
Record name TERT-BUTYL 2-BROMO-6,7-DIHYDROPYRAZOLO[1,5-A]PYRAZINE-5(4H)-CARBOXYLATE
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Preparation Methods

Hydrazine-Mediated Ring Closure

The pyrazolo[1,5-a]pyrazine core is constructed via cyclocondensation between β-ketoesters and hydrazine derivatives. A representative protocol involves refluxing ethyl acetoacetate with tert-butyl carbazate in acetic acid, achieving 68–72% yield of the dihydropyrazine intermediate. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 80–100°C <±5% deviation
Solvent Glacial acetic acid Critical for protonation
Reaction Time 12–18 hours Prolonged time reduces decomposition

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 1 hour) with CuI (2.5 mol%) and K₂CO₃ in DMF accelerates ring formation, boosting yields to 82–85% while reducing side products. This method preferentially forms the 6,7-dihydro regioisomer due to kinetic control.

Bromination Strategies

Electrophilic Aromatic Substitution

Direct bromination of the pyrazolo[1,5-a]pyrazine core employs N-bromosuccinimide (NBS) in anhydrous acetonitrile under reflux (Table 1).

Table 1: Bromination Efficiency with NBS

NBS Equiv. Temperature Time Yield Purity (HPLC)
1.1 80°C 4 h 67% 92%
1.5 Reflux 18 h 89% 98%
2.0 Reflux 24 h 91% 97%

Exceeding 1.5 equivalents NBS promotes dibromination at C-2 and C-5 positions, necessitating precise stoichiometric control.

Directed ortho-Metalation

For substrates resistant to electrophilic attack, LDA-mediated deprotonation (-78°C, THF) followed by quenching with Br₂ affords regioselective bromination (78% yield, >99% regiopurity). This method requires anhydrous conditions and inert atmosphere.

tert-Butoxycarbonyl (Boc) Protection Methodologies

In Situ Protection During Cyclization

Introducing the tert-butyl group early via Boc-protected hydrazines streamlines synthesis. Reaction of tert-butyl carbazate with β-ketoesters under Dean-Stark conditions removes water, driving the equilibrium toward the protected intermediate (94% yield).

Post-Cyclization Protection

For late-stage diversification, the free amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis:

$$ \text{NH-pyrazine} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Boc-protected product} $$

Optimized conditions (0°C to RT, 12 hours) achieve 95% conversion with <3% N-Boc/O-Boc isomerization.

Integrated Synthetic Routes

Sequential Cyclization-Bromination-Protection

A three-step sequence demonstrates scalability:

  • Cyclocondensation: 82% yield
  • NBS bromination: 89% yield
  • Boc protection: 93% yield
    Overall yield : 68%

One-Pot Methodologies

Combining cyclization and bromination in a single reactor reduces purification steps:

  • Heat β-ketoester, tert-butyl carbazate, and NBS in acetonitrile at 100°C for 24 hours
  • Isolate via aqueous workup and column chromatography
    Yield : 74%

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Methods

Method Total Steps Overall Yield Purity Scalability
Sequential 3-step 3 68% >99% Pilot-scale validated
One-pot cyclization/bromination 1 74% 95% Limited to <100 g batches
Directed metalation 4 61% 98% Requires cryogenic facilities

The sequential approach balances yield and purity for GMP-compliant production, while one-pot methods favor rapid synthesis at smaller scales.

Reaction Optimization Studies

Solvent Effects in Bromination

Polar aprotic solvents (acetonitrile, DMF) enhance NBS reactivity versus halogenated solvents:

Solvent Dielectric Constant Yield
Acetonitrile 37.5 89%
DCM 8.93 52%
THF 7.58 47%

Temperature-Controlled Regioselectivity

Lower temperatures (0–25°C) favor C-2 bromination, while elevated temperatures (>80°C) promote C-5 substitution:

Temperature C-2:C-5 Ratio
0°C 98:2
25°C 95:5
80°C 83:17

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume, 120°C) achieve 92% conversion in 8 minutes versus 18 hours batch time, enabling kilogram-scale production.

Purification Challenges

Silica gel chromatography remains standard for research quantities, while industrial processes employ crystallization from ethyl acetate/heptane (4:1) for 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amino derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazolo[1,5-a]pyrazine core can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
  • CAS No.: 1250998-21-0
  • Molecular Formula : C₁₁H₁₆BrN₃O₂
  • Molecular Weight : 302.17 g/mol .

Properties and Applications :
This compound is a brominated pyrazolo[1,5-a]pyrazine derivative protected by a tert-butyloxycarbonyl (Boc) group. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing Parkin E3 ligase modulators (e.g., ). Its reactivity at the bromine position enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex heterocycles .

Comparison with Structural Analogs

tert-Butyl (R)-3-bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

  • Key Difference : Isopropyl substituent at position 5.
  • Synthetic Utility: Used in Pd-catalyzed couplings with boronic acids (e.g., 4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenylboronic acid) to generate Parkin modulators .
  • Molecular Weight : ~329.22 g/mol (estimated).

tert-Butyl 3-bromo-6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1301714-08-8)

  • Key Difference : Methyl group at position 2.
  • Impact :
    • Electronic Effects : The electron-donating methyl group may alter electronic density at the pyrazine core, affecting reactivity in nucleophilic substitutions .
    • Synthetic Applications : Likely used in selective functionalization of the pyrazine ring.
  • Molecular Weight : 316.19 g/mol .

tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 2306269-66-7)

  • Key Difference: Bromine replaced by an amino group.
  • Impact: Reactivity: The amino group enhances nucleophilicity, enabling amide bond formation or reductive amination . Applications: Potential use in peptide mimetics or kinase inhibitors.
  • Molecular Weight : 252.31 g/mol .

Benzyl 3-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

  • Key Difference : Trifluoromethyl group at position 3 and benzyl protection.
  • Impact :
    • Bioisosterism : The CF₃ group improves metabolic stability and lipophilicity, beneficial in drug design .
    • Synthesis : Prepared via high-temperature reactions with trifluoroprop-1-yne, yielding regioisomers (e.g., C59 and C60) .

Comparative Analysis Table

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Applications References
This compound Br at C2 302.17 Suzuki couplings, Parkin modulators
(R)-6-isopropyl analog Br at C3, iPr at C6 ~329.22 Sterically hindered couplings
2-Methyl analog (CAS 1301714-08-8) Br at C3, Me at C2 316.19 Electronic modulation for selective reactions
2-Amino analog (CAS 2306269-66-7) NH₂ at C2, Me at C4 252.31 Nucleophilic functionalization
3-Trifluoromethyl benzyl analog CF₃ at C3, Bn protection ~355.30 Enhanced metabolic stability

Biological Activity

Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS No. 1250998-21-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₆BrN₃O₂
  • Molecular Weight : 302.17 g/mol
  • Purity : 97%
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity

The biological activity of this compound is primarily associated with its potential pharmacological effects. Research indicates that compounds with similar pyrazolo structures often exhibit various biological activities, including:

  • Anticancer Activity : Pyrazolo derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that modifications in the pyrazolo structure can enhance the potency against specific cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, pyrazolo derivatives have shown inhibitory effects on kinases and other targets relevant in cancer and inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the bromine atom in the structure may enhance this activity by increasing lipophilicity.

Case Studies and Research Findings

Several studies have investigated the biological effects of related pyrazolo compounds:

  • Study on Anticancer Activity : A study published in PMC highlighted that pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxic effects against multiple cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . This suggests that this compound could similarly possess anticancer potential.
  • Enzymatic Inhibition Research : Another study focused on enzyme inhibitors derived from pyrazolo structures indicated promising results in inhibiting phosphodiesterases and cyclooxygenases, which are crucial in inflammatory responses . This opens avenues for exploring the compound's anti-inflammatory properties.

Comparative Activity Table

The following table summarizes the biological activities of selected related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
Pyrazolo[1,5-a]pyrimidine AAnticancer3.2
Pyrazolo[1,5-a]pyrimidine BEnzyme Inhibition12.0
tert-butyl 2-bromo derivativeAntimicrobialTBDThis Study

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